2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]
Description
2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole] is a bis-oxazole derivative featuring a central 1,4-phenylene core substituted with two 5-(4-tert-butylphenyl)-1,3-oxazole moieties. This compound is structurally related to the well-known scintillator 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP, CAS 1806-34-4) but incorporates tert-butyl groups at the para positions of the phenyl rings . Its molecular formula is C₃₂H₃₂N₂O₂ (inferred from structural analogs in and ), with a molecular weight exceeding 500 g/mol.
Key properties include:
- High thermal stability due to rigid aromatic and heterocyclic frameworks.
- Extended π-conjugation, enabling applications in light-emitting devices or as a fluorophore.
- Electron-withdrawing oxazole rings, which may facilitate charge transport in electronic devices.
Properties
CAS No. |
918107-41-2 |
|---|---|
Molecular Formula |
C32H32N2O2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-2-[4-[5-(4-tert-butylphenyl)-1,3-oxazol-2-yl]phenyl]-1,3-oxazole |
InChI |
InChI=1S/C32H32N2O2/c1-31(2,3)25-15-11-21(12-16-25)27-19-33-29(35-27)23-7-9-24(10-8-23)30-34-20-28(36-30)22-13-17-26(18-14-22)32(4,5)6/h7-20H,1-6H3 |
InChI Key |
GBPLSAIETSTCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Routes
The synthesis of 2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole] can be approached through two primary methods: the Van Leusen oxazole synthesis and coupling reactions involving boronic acids.
Van Leusen Oxazole Synthesis : This method involves the reaction of an appropriate aldehyde with TosMIC (tosylmethyl isocyanide) under basic conditions to form oxazoles. This method is favored for its efficiency and ability to produce substituted oxazoles in good yields.
Coupling Reactions : The use of palladium-catalyzed cross-coupling reactions with boronic acids allows for the formation of biphenyl structures necessary for the synthesis of the target compound.
Detailed Experimental Procedures
The following sections outline specific experimental procedures utilized in synthesizing 2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole].
Van Leusen Method
Reagents :
- Aldehyde (e.g., 4-tert-butylbenzaldehyde)
- TosMIC
- Base (e.g., potassium carbonate)
- Solvent (e.g., methanol)
-
- Dissolve the aldehyde and TosMIC in methanol.
- Add potassium carbonate to the solution.
- Heat the mixture under reflux for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once complete, cool the mixture and pour it into water to precipitate the product.
- Extract the organic layer with dichloromethane and dry over sodium sulfate.
- Purify the product via column chromatography.
Yield : Typically ranges from 60% to 90% depending on reaction conditions and purity requirements.
Coupling Reaction Method
Reagents :
- 4-tert-butylphenylboronic acid
- A suitable halide (e.g., 1-bromo-4-phenylenediamine)
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., potassium phosphate)
- Solvent (e.g., toluene)
-
- Combine the boronic acid, halide, palladium catalyst, base, and solvent in a reaction vessel under nitrogen atmosphere.
- Heat the mixture at elevated temperatures (usually around 110°C) for several hours.
- After completion, cool the mixture and dilute with an organic solvent.
- Filter through Celite and evaporate to dryness.
- Purify using flash column chromatography.
Yield : Yields can vary but are often reported between 60% and 80%.
Characterization of Products
The synthesized compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Provides structural information about the compound.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Summary of Research Findings
| Method | Yield (%) | Key Features |
|---|---|---|
| Van Leusen Oxazole Synthesis | 60-90 | Efficient for forming oxazoles |
| Coupling Reaction | 60-80 | Utilizes palladium catalysis for biphenyl formation |
Biological Activity
2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole] is a synthetic organic compound known for its dual oxazole moieties linked through a phenylene group. This compound has garnered attention due to its potential applications in optoelectronic devices and its biological activity, particularly in the context of cancer research and enzyme inhibition.
- Molecular Formula : C30H30N4O2
- Molecular Weight : 478.58 g/mol
- Structure : The compound features two 5-(4-tert-butylphenyl) substituents on the oxazole rings, enhancing its solubility and stability.
Biological Activity Overview
The biological activity of 2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole] is primarily characterized by its interaction with various biological targets, including enzymes and cancer cells. Notably, studies have indicated its potential as a tyrosinase inhibitor and its cytotoxic effects on cancer cell lines.
Tyrosinase Inhibition
Tyrosinase is an important enzyme involved in melanin biosynthesis and is a target for skin-whitening agents. The inhibitory activity of compounds similar to 2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole] has been explored:
- IC50 Values : Compounds with oxazole scaffolds have shown varying degrees of tyrosinase inhibition. For instance, some related compounds exhibited IC50 values ranging from 14.33 μM to over 200 μM against mushroom tyrosinase when using L-DOPA and L-tyrosine as substrates .
Cytotoxicity Against Cancer Cell Lines
The compound's cytotoxic effects have been studied across various cancer cell lines:
These values indicate that the compound possesses significant cytotoxicity comparable to established anticancer agents like doxorubicin.
The mechanism by which 2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole] exerts its biological effects may involve:
- Enzyme Inhibition : The oxazole moieties can interact with the active sites of enzymes such as tyrosinase, leading to competitive or non-competitive inhibition.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, which may contribute to their cytotoxic effects.
Case Studies
Several studies have demonstrated the biological activity of oxazole derivatives:
- Study on Tyrosinase Inhibition : A series of phenolic compounds were tested for their ability to inhibit mushroom tyrosinase. The results indicated that modifications on the phenyl rings significantly affected inhibitory potency .
- Cytotoxicity Evaluation : Research involving various oxazole derivatives revealed that certain structural modifications could enhance or reduce cytotoxicity against MCF-7 and other cancer cell lines. Notably, compounds with electron-donating groups showed improved activity .
Scientific Research Applications
Electron Transport Material in Organic Light Emitting Diodes (OLEDs)
OXD-7 is primarily utilized as an electron transport material in OLEDs due to its favorable electron-accepting properties. It enhances the efficiency of light emission when combined with hole transport materials such as poly(9-vinylcarbazole). The bulky tert-butyl groups improve solubility and film morphology, making it an ideal candidate for high-performance OLEDs.
Case Study : A study demonstrated that incorporating OXD-7 in OLED structures significantly improved external quantum efficiency (EQE), showcasing its effectiveness as an electron transport layer when paired with appropriate hole injection materials like MoO3 .
Ultraviolet Emission Applications
In addition to its use in OLEDs, OXD-7 has been explored for ultraviolet (UV) emission applications. Its ability to emit UV light makes it suitable for various optical devices and sensors.
Case Study : Research indicated that OXD-7 could be used effectively in UV-emitting devices, achieving notable performance metrics in terms of emission intensity and stability under operational conditions .
Photovoltaic Devices
The compound has also found applications in organic photovoltaic devices (OPVs). Its electron transport capabilities contribute to the overall efficiency of energy conversion processes.
Case Study : In a comparative study of different electron transport materials in OPVs, OXD-7 exhibited superior charge mobility and stability, leading to enhanced power conversion efficiencies compared to traditional materials .
Comparison of Electron Transport Materials
| Material | Electron Mobility | Stability | Application Area |
|---|---|---|---|
| OXD-7 | High | Good | OLEDs, UV Emitters |
| Poly(9-vinylcarbazole) | Moderate | Moderate | OLEDs |
| TPBi | High | High | OLEDs |
| BPhen | Moderate | High | OLEDs |
Comparison with Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP, CAS 1806-34-4)
- Molecular Formula : C₂₄H₁₆N₂O₂ .
- Key Differences : Lacks tert-butyl groups, resulting in lower molecular weight (364.40 g/mol) and reduced steric hindrance.
- Applications : Widely used as a scintillator in radiation detection due to strong fluorescence .
- Performance : The tert-butyl derivative likely exhibits red-shifted emission and improved solubility compared to POPOP, though at the cost of reduced crystallinity .
2,2'-(1,4-Phenylene)bis[5-(4-methylphenyl)oxazole] (CAS 7091-75-0)
- Molecular Formula : C₂₆H₂₀N₂O₂ .
- Key Differences : Methyl substituents instead of tert-butyl groups.
- Impact: Methyl groups provide moderate steric hindrance and lower hydrophobicity compared to tert-butyl. This may result in higher melting points and reduced solubility in non-polar solvents .
Analogues with Different Heterocycles
2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole] (OXD-7, CAS 146162-54-1)
- Molecular Formula : C₃₂H₂₅AlN₂O₃ (FW 512.54) .
- Key Differences :
- Heterocycle : Oxadiazole (1,3,4-oxadiazole) instead of oxazole.
- Linkage : 1,3-phenylene vs. 1,4-phenylene.
- Performance : Oxadiazole’s stronger electron-withdrawing nature enhances electron-transport properties, making OXD-7 effective in OLEDs as a co-host material. Devices using OXD-7 exhibit lower turn-on voltages and slower efficiency roll-off compared to oxazole-based systems .
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene (CAS 138372-67-5)
- Molecular Formula : C₃₄H₃₂N₄O₂ .
- Key Differences : Combines tert-butyl groups with 1,3-phenylene linkage and oxadiazole rings.
- Applications : Likely used in high-performance optoelectronics due to balanced charge transport from oxadiazole and steric stabilization from tert-butyl groups .
Comparison Table
Key Research Findings
Electronic Properties :
- Oxadiazole derivatives (e.g., OXD-7) exhibit superior electron-transport capabilities compared to oxazoles due to stronger electron-withdrawing effects .
- The tert-butyl group in 2,2'-(1,4-phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole] enhances solubility in organic solvents, facilitating solution-processed device fabrication .
Optical Performance :
- POPOP derivatives without bulky substituents show higher crystallinity and fluorescence quantum yields, whereas tert-butyl analogs may trade intensity for broader emission spectra .
Thermal Stability :
- All tert-butyl-substituted compounds demonstrate elevated thermal stability (>300°C), critical for high-temperature applications like OLEDs .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:
- Procedure : Reflux a mixture of oxazole precursors (e.g., substituted benzaldehyde derivatives) in absolute ethanol with glacial acetic acid as a catalyst for 4 hours, followed by solvent evaporation and filtration to isolate the product .
- Alternative Approach : Cross-coupling reactions using catalysts like NiCl₂(dppf) and ligands (e.g., DPPF) in toluene under optimized stoichiometric conditions .
- Key Variables : Solvent choice (ethanol vs. toluene), catalyst system (acidic vs. transition metal-based), and reaction time.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For confirming molecular structure and substituent positions.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like oxazole rings and tert-butyl moieties.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when used in pharmaceutical intermediates .
- Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Solvent Evaporation : Effective for crude product isolation after reflux .
- Column Chromatography : Recommended for separating byproducts using silica gel and gradients of non-polar solvents.
- Recrystallization : Use ethanol/water mixtures to improve crystalline purity .
Advanced Research Questions
Q. How can synthesis yield be optimized under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically test variables (e.g., catalyst loading, temperature) to identify optimal conditions.
- Transition Metal Catalysis : Compare Ni-, Pd-, or Cu-based catalysts for cross-coupling efficiency .
- Table : Catalytic Performance Comparison
| Catalyst | Yield (%) | Reaction Time (h) | Purity (HPLC) |
|---|---|---|---|
| NiCl₂(dppf) | 78 | 12 | 95% |
| Pd(PPh₃)₄ | 85 | 8 | 97% |
| CuI/Phenanthroline | 65 | 24 | 90% |
- Reference : Transition metal systems often outperform acid-catalyzed methods in yield and selectivity .
Q. What computational approaches predict the compound’s photophysical properties (e.g., luminescence)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic transitions and excited-state behavior using software like Gaussian or COMSOL.
- Molecular Dynamics (MD) : Simulate aggregation effects in solid-state applications .
- Validation : Compare computed spectra (UV-Vis, fluorescence) with experimental data to refine models .
Q. How to resolve contradictions between experimental and theoretical data on charge-transfer efficiency?
- Methodological Answer :
- Multi-Technique Validation : Use cyclic voltammetry (CV) for redox potentials and transient absorption spectroscopy for excited-state lifetimes.
- Parameter Adjustment : Tune computational parameters (e.g., solvent dielectric constant) to align DFT results with empirical data .
- Case Study : Discrepancies in luminescence quantum yields may arise from unaccounted intermolecular interactions in simulations .
Q. How to design experiments to evaluate biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Assay Selection : Use fluorescence-based assays to monitor binding kinetics with target proteins.
- Dose-Response Studies : Test compound efficacy across concentrations (e.g., 1 nM–100 µM) to determine IC₅₀ values.
- Control Strategies : Include positive controls (known inhibitors) and validate results with orthogonal techniques like SPR .
Q. What theoretical frameworks guide research on structure-property relationships?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Explain electronic transitions and reactivity patterns.
- Hammett Equation : Correlate substituent effects (e.g., tert-butyl groups) with photophysical properties.
- Integration : Link experimental findings to concepts like conjugation length and steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
